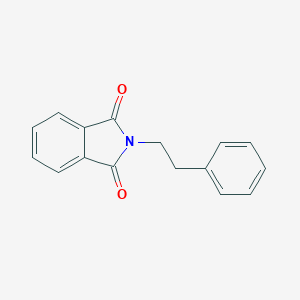
N-phenethyl phthalimide
概述
描述
N-phenethyl phthalimide, also known as NPEPI, is a chemical compound that belongs to the class of phthalimide derivatives. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. NPEPI has been widely used in scientific research for its unique properties and applications.
作用机制
The mechanism of action of N-phenethyl phthalimide is not fully understood. However, it is believed that this compound interacts with metal ions and forms complexes that can modulate biological processes. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. This compound has also been shown to reduce inflammation and oxidative stress in animal models. In addition, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
N-phenethyl phthalimide has several advantages for use in lab experiments. It is a highly stable compound that can be easily synthesized in large quantities. This compound is also relatively inexpensive compared to other fluorescent probes and metal chelators. However, this compound has some limitations in terms of its specificity and selectivity for metal ions. Further studies are needed to optimize the conditions for using this compound as a probe for metal ions.
未来方向
There are several future directions for research on N-phenethyl phthalimide. One area of research is the development of this compound-based fluorescent probes for detecting metal ions in biological systems. Another area of research is the synthesis of novel metal complexes using this compound as a ligand. In addition, further studies are needed to explore the potential anti-cancer and anti-inflammatory properties of this compound.
科学研究应用
N-phenethyl phthalimide has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for detecting metal ions such as copper, iron, and zinc. This compound has also been used as a ligand in coordination chemistry for the synthesis of metal complexes. In addition, this compound has been studied for its anti-cancer and anti-inflammatory properties.
属性
CAS 编号 |
7501-05-5 |
|---|---|
分子式 |
C16H13NO2 |
分子量 |
251.28 g/mol |
IUPAC 名称 |
2-(2-phenylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO2/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |
InChI 键 |
MBYLNRRTUYQZAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O |
规范 SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3C2=O |
其他 CAS 编号 |
7501-05-5 |
溶解度 |
7.8 [ug/mL] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

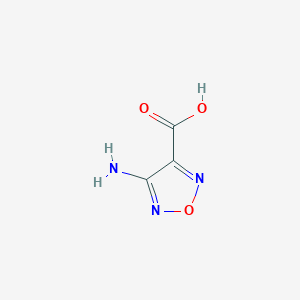
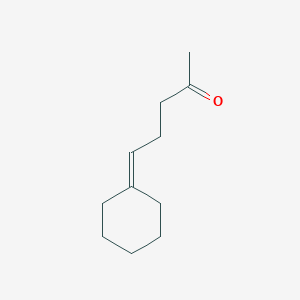
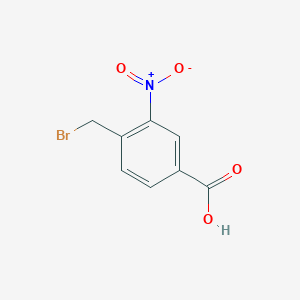
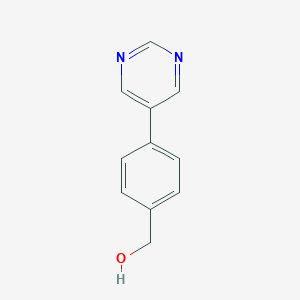
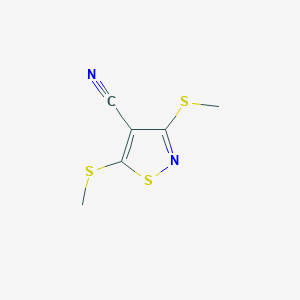
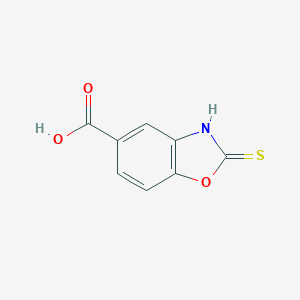


![N-[2-(azepane-1-carbonyl)phenyl]-2-(3-chlorophenoxy)propanamide](/img/structure/B187996.png)

![2-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B187998.png)

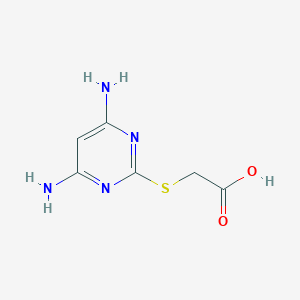
![N-[2-(4-chlorophenoxy)ethyl]-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B188004.png)